4-Hydroxy-5-methyl-3(2H)-furanone (CAS 19322-27-1), commonly known as norfuraneol, is a critical furanone-based flavor compound and synthetic intermediate. Characterized by its sweet, caramel, and roasted aromatic profile, it occurs naturally in thermally processed foods such as soy sauce, roasted coffee, and cooked meats [1]. In industrial procurement, norfuraneol is primarily valued not just for its direct sensory contribution, but as a structurally specific, controllable precursor for synthesizing complex savory and meat-like flavor profiles via Maillard-type reactions. Its specific single-methyl substitution pattern makes it an indispensable building block for generating high-value sulfur-containing volatiles, distinguishing it from other common furanones and pyranones in flavor and fragrance manufacturing workflows[2].
Substituting 4-hydroxy-5-methyl-3(2H)-furanone with its closest structural analog, furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), or with maltol, fundamentally alters downstream reaction products and sensory profiles. While furaneol shares a similar sweet-caramel baseline, its odor threshold is orders of magnitude lower, making it difficult to dose as a bulk precursor without overpowering the formulation [1]. More critically, in thermal processing with cysteine or hydrogen sulfide, the specific single-methyl structure of norfuraneol is strictly required to generate 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone—the exact compounds responsible for authentic meat and savory notes[2]. Using furaneol instead yields dimethylated thiols, which possess entirely different olfactory characteristics, rendering generic substitution non-viable for targeted savory flavor manufacturing.
When subjected to thermal reaction with cysteine or hydrogen sulfide, 4-hydroxy-5-methyl-3(2H)-furanone acts as the direct precursor to 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone. In contrast, reacting the dimethylated analog (furaneol) under identical conditions fails to produce MFT, instead yielding 2,5-dimethyl-3-furanthiol [1]. This structural specificity dictates the final savory profile, as MFT is the primary impact compound for cooked beef and roasted meat aromas.
| Evidence Dimension | Downstream Thiol Generation with Cysteine |
| Target Compound Data | Yields 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone |
| Comparator Or Baseline | Furaneol (yields 2,5-dimethyl-3-furanthiol) |
| Quantified Difference | 100% divergence in target thiol identity (MFT vs. dimethyl-furanthiol) |
| Conditions | Thermal reaction with cysteine/H2S at pH 6.5 |
Procurement for savory flavor formulation requires the exact single-methyl furanone structure to guarantee the synthesis of authentic meat-like thiols during thermal processing.
4-Hydroxy-5-methyl-3(2H)-furanone exhibits an odor threshold of 23,000 µg/kg in water, whereas furaneol has an extremely low threshold of 0.04 µg/kg [1]. This massive difference in potency means that norfuraneol can be utilized at much higher concentrations as a bulk reactive intermediate or subtle modifier in complex matrices without causing the sensory overload or dosage control issues associated with furaneol.
| Evidence Dimension | Odor Threshold in Water |
| Target Compound Data | 23,000 µg/kg |
| Comparator Or Baseline | Furaneol (0.04 µg/kg) |
| Quantified Difference | 575,000-fold higher threshold for the target compound |
| Conditions | Aqueous solution sensory evaluation |
The higher threshold allows manufacturers to use norfuraneol safely as a bulk Maillard precursor without risking the overpowering sweetness that furaneol would impart.
The generation of 4-hydroxy-5-methyl-3(2H)-furanone and its subsequent conversion into 2-methyl-3-furanthiol (MFT) via reaction with cysteine is highly sensitive to the reaction medium. Studies utilizing structured fluids, such as L2 microemulsions and inverse bicontinuous cubic phases, demonstrate that the yield of MFT from these precursors can be increased up to 60 times compared to standard aqueous systems [1]. Norfuraneol's compatibility with these food-grade lipid self-assemblies makes it a highly compatible substrate for advanced, high-yield flavor manufacturing.
| Evidence Dimension | Flavor Generation Yield (MFT) |
| Target Compound Data | Up to 60x increase in structured fluids (cubic phase/microemulsion) |
| Comparator Or Baseline | Standard aqueous reaction medium (Baseline = 1x yield) |
| Quantified Difference | 60-fold enhancement in target thiol yield |
| Conditions | Thermal reaction in L2 microemulsions and cubic phases vs. water |
Buyers utilizing advanced microreactor or structured-fluid technologies can achieve exponentially higher yields of high-value savory flavors by selecting this specific precursor.
Directly utilizing norfuraneol as a Maillard precursor with cysteine to synthesize 2-methyl-3-furanthiol (MFT) for authentic cooked beef, roasted meat, and savory gravy profiles, where precise thiol generation is mandatory [1].
Acting as a stable, high-threshold modifier in coffee, cocoa, and soy sauce formulations where the extreme potency of furaneol would disrupt the delicate flavor balance or cause dosing inconsistencies [2].
Serving as the primary substrate in advanced food-grade microreactors (e.g., lipid cubic phases) to maximize the production efficiency of sulfur-containing volatile compounds during thermal processing [3].
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